molecular formula C5H4F2 B6250168 2-ethynyl-1,1-difluorocyclopropane CAS No. 1192109-70-8

2-ethynyl-1,1-difluorocyclopropane

Cat. No.: B6250168
CAS No.: 1192109-70-8
M. Wt: 102.08 g/mol
InChI Key: WGQMQWUJBLNBQS-UHFFFAOYSA-N
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Description

2-ethynyl-1,1-difluorocyclopropane is an organic compound with the molecular formula C5H4F2. It is a member of the cyclopropane family, characterized by a three-membered ring structure with two fluorine atoms and an ethynyl group attached. The presence of fluorine atoms significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1,1-difluorocyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. this method yields low amounts of the desired product . Another approach involves the use of potassium fluoride and 18-crown-6 to improve yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited demand. The synthesis methods mentioned above can be scaled up for industrial purposes, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1,1-difluorocyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of difluorocyclopropane derivatives.

    Substitution: The ethynyl group and fluorine atoms can participate in substitution reactions, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropane oxides, while reduction can produce various difluorocyclopropane derivatives .

Scientific Research Applications

2-ethynyl-1,1-difluorocyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-ethynyl-1,1-difluorocyclopropane exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form stable bonds with biological molecules, affecting their function. The ethynyl group can participate in various reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethynyl-1,1-difluorocyclopropane is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

1192109-70-8

Molecular Formula

C5H4F2

Molecular Weight

102.08 g/mol

IUPAC Name

2-ethynyl-1,1-difluorocyclopropane

InChI

InChI=1S/C5H4F2/c1-2-4-3-5(4,6)7/h1,4H,3H2

InChI Key

WGQMQWUJBLNBQS-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC1(F)F

Purity

95

Origin of Product

United States

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